4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide
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Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide is a complex organic compound that features a benzo[de]isoquinoline core
Preparation Methods
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide typically involves multiple steps. The benzo[de]isoquinoline core can be synthesized through a radical cascade reaction using acryloyl benzamides as key substrates . The oxadiazole moiety can be introduced via cyclization reactions involving appropriate thiosemicarbazides . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzo[de]isoquinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole moiety to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and butanamide groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[de]isoquinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole moiety may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives and oxadiazole-containing molecules. Compared to these, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-34-25-28-27-22(33-25)16-9-2-3-12-19(16)26-20(30)13-6-14-29-23(31)17-10-4-7-15-8-5-11-18(21(15)17)24(29)32/h2-5,7-12H,6,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGPKHLPRTIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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